molecular formula C15H11N3O4 B5486282 3-methyl-2-[2-(5-nitro-2-furyl)vinyl]-4(3H)-quinazolinone

3-methyl-2-[2-(5-nitro-2-furyl)vinyl]-4(3H)-quinazolinone

Cat. No.: B5486282
M. Wt: 297.26 g/mol
InChI Key: SBNIQRGKIQSRPT-SOFGYWHQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a unique chemical with the linear formula C8H7NO5 . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich . It’s important to note that Sigma-Aldrich does not collect analytical data for this product .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, [2 (5-nitro-2-furyl)vinyl)-azoles and-azines were prepared by the condensation of 5-nitro-2-furaldehyde with azoles and azines, which have active methyl or methylene group . Almost all the compounds possess antibacterial properties and some of them also have strong antifungal and antiprotozoal activities .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C8H7NO5 . The CAS Number is 1874-24-4 and the Molecular Weight is 197.149 .


Chemical Reactions Analysis

Nitration of similar compounds has been reported. Under the influence of a mixture of nitric acid and acetic anhydride, the compound is converted quantitatively to the 5-nitro derivative (with respect to the furan ring) .

Mechanism of Action

While the exact mechanism of action for this specific compound is not mentioned in the search results, similar compounds containing a furan ring which bears a nitro group have been reported to target the protein aldose reductase .

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

Properties

IUPAC Name

3-methyl-2-[(E)-2-(5-nitrofuran-2-yl)ethenyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O4/c1-17-13(8-6-10-7-9-14(22-10)18(20)21)16-12-5-3-2-4-11(12)15(17)19/h2-9H,1H3/b8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBNIQRGKIQSRPT-SOFGYWHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC2=CC=CC=C2C1=O)C=CC3=CC=C(O3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=NC2=CC=CC=C2C1=O)/C=C/C3=CC=C(O3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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